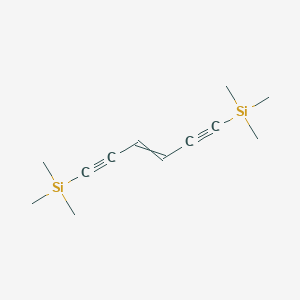
1,6-Bis(tri-methylsilyl)hex-3-ene-1,5-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane is an organosilicon compound with the molecular formula C12H22Si2. This compound is known for its unique structure, which includes a hex-3-en-1,5-diynyl backbone with trimethylsilyl groups attached at both ends. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane typically involves the reaction of hex-3-en-1,5-diyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by distillation or column chromatography.
Industrial Production Methods
While specific industrial production methods for trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, automated stirring, and continuous monitoring of reaction conditions to ensure consistency and yield. Industrial production may also involve additional purification steps to meet the required purity standards for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogens, organometallic reagents, and other nucleophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced silanes and corresponding hydrocarbons.
Substitution: Formation of substituted silanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties, such as conductive polymers and nanomaterials.
Pharmaceuticals: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Catalysis: Utilized as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Wirkmechanismus
The mechanism of action of trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive sites on the molecule. The trimethylsilyl groups can stabilize intermediates through hyperconjugation, facilitating reactions such as electrophilic substitution and nucleophilic addition. The compound’s unique structure allows it to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: A simpler silane with a single silicon atom bonded to three methyl groups.
Hexamethyldisilane: Contains two silicon atoms bonded to six methyl groups.
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Similar structure with a butadiyne backbone and trimethylsilyl groups.
Uniqueness
Trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane is unique due to its hex-3-en-1,5-diynyl backbone, which provides additional reactive sites compared to simpler silanes. This structure allows for more diverse chemical reactions and applications, particularly in the synthesis of complex organic molecules and advanced materials.
Eigenschaften
Molekularformel |
C12H20Si2 |
|---|---|
Molekulargewicht |
220.46 g/mol |
IUPAC-Name |
trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane |
InChI |
InChI=1S/C12H20Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
AIXQKVZCTRWEGP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC=CC#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


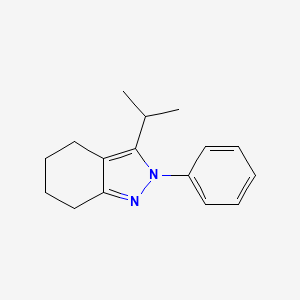

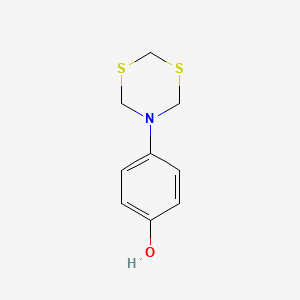
![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
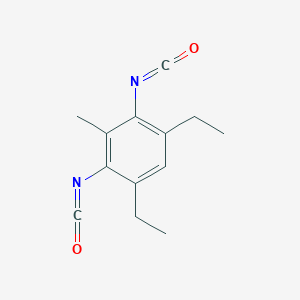
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)


![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)

![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
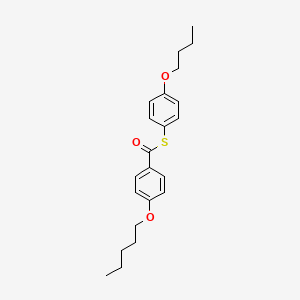
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
